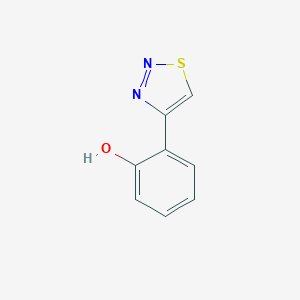

2-(1,2,3-Thiadiazol-4-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(thiadiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-4-2-1-3-6(8)7-5-12-10-9-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEWPOWUMHQORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377617 | |

| Record name | 2-(1,2,3-thiadiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59834-06-9 | |

| Record name | 2-(1,2,3-Thiadiazol-4-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59834-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,2,3-thiadiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 1,2,3 Thiadiazol 4 Yl Phenol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are pivotal in the structural determination of 2-(1,2,3-thiadiazol-4-yl)phenol and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the case of this compound, the spectrum reveals characteristic signals for the aromatic protons of the phenol (B47542) ring and the lone proton on the thiadiazole ring. Typically, the phenolic hydroxyl proton appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent, often found in the range of δ 9-10 ppm. The aromatic protons on the phenol ring typically exhibit signals between δ 6.8 and 7.5 ppm. For the related compound, 4-(1,2,3-thiadiazol-4-yl)phenol, the thiadiazole ring proton presents as a distinct singlet at 8.83 ppm in DMSO-d6, while the para-substituted phenylene protons show an AA'BB' pattern at 7.56 and 7.21 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogs

| Compound | Solvent | Aromatic Protons (ppm) | Thiadiazole Proton (ppm) | Phenolic OH (ppm) | Other Protons (ppm) |

| 4-(1,2,3-Thiadiazol-4-yl)phenol | DMSO-d6 | 7.56 (d), 7.21 (d) | 8.83 (s) | 2.16 (s) | |

| 4-(2-Aminothiazole-4-yl)-phenol | DMSO-d6 | 7.62-7.59 (d), 6.77-6.74 (d) | 9.4 (br s) | 6.98 (s, NH₂), 6.70 (s, thiazole) | |

| 5-heteroarylsulfanyl-4-aryl-1,2,3-thiadiazole derivative | CDCl₃ | 7.60 (m), 7.84 (d) | 2.82 (s, CH₃) |

Data sourced from multiple scientific publications. ias.ac.inresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum distinguishes between the carbon atoms of the phenol and thiadiazole rings. The carbons of the thiadiazole ring are typically observed in the downfield region, around δ 150–160 ppm. In the case of 4-(1,2,3-thiadiazol-4-yl)phenol, the thiadiazole carbons (C4/C5) resonate at δ 161.70 and 133.80 ppm. The phenolic carbons appear in the range of δ 115–130 ppm. For substituted analogs, the chemical shifts can vary, providing valuable information about substituent effects. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs

| Compound | Solvent | Thiadiazole Carbons (ppm) | Phenolic Carbons (ppm) | Other Carbons (ppm) |

| 4-(1,2,3-Thiadiazol-4-yl)phenol | DMSO-d6 | 161.70, 133.80 | 159.11, 130.61, 127.80, 116.21 | |

| 5-heteroarylsulfanyl-4-aryl-1,2,3-thiadiazole derivative | CDCl₃ | 158.4, 159.2, 167.9 | 129.1, 129.2, 129.3, 131.7, 142.1 | 16.0 (CH₃) |

| 3-(p-Tolyl)-4-(p-tolyl)-1,2,4-thiadiazole-5(4H)-one | CDCl₃ | 155.739, 178.335 | Aromatic carbons and methyl carbon |

Data compiled from various research articles. ias.ac.inresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogs, the IR spectrum provides clear evidence for the key functional moieties. A broad absorption band is typically observed for the hydroxyl (-OH) group stretch, usually in the region of 3200-3600 cm⁻¹. okstate.edu The characteristic C=N and C-S stretching vibrations of the thiadiazole ring are found in the 1450–1600 cm⁻¹ range. Other significant bands include those for aromatic C-H and C=C stretching. For instance, in a novel phenol compound containing a 1,3,4-thiadiazole (B1197879) ring, characteristic peaks were observed at 1454 cm⁻¹ (C=C symmetric stretch), 1315 cm⁻¹ (C-N stretch), 1286 cm⁻¹ (N-N stretch), and 702 cm⁻¹ (C-S stretch). researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for Thiadiazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Specific Example: 4-(1,2,3-Thiadiazol-4-yl)phenol |

| Phenolic O-H stretch | 3200-3600 (broad) | ~3280 |

| Aromatic C-H stretch | 3000-3100 | Not specified |

| Thiadiazole C=N/C-S stretch | 1450-1600 | 1450-1600 |

| Aromatic C=C stretch | 1400-1600 | Not specified |

| C-N stretch | 1315-1365 | 1315 |

| N-N stretch | 1280-1300 | 1286 |

| C-S stretch | 600-800 | 702 |

Data sourced from scientific literature. okstate.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophores in this compound, namely the phenol and thiadiazole rings, give rise to characteristic absorption bands. The extent of conjugation between these two rings influences the position and intensity of the absorption maxima (λmax). Studies on related thiadiazole-containing compounds have shown that electronic absorption spectra can be influenced by factors such as pH and solvent polarity, which can alter the electronic structure and lead to shifts in the absorption bands. nih.govnih.gov For example, in some 1,3,4-thiadiazole analogs, changes in pH led to aggregation and a broadening of the absorption spectra. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula, C₈H₆N₂OS. sigmaaldrich.com A common fragmentation pattern observed for 1,2,3-thiadiazoles in mass spectrometry is the loss of a nitrogen molecule (N₂) from the molecular ion. rsc.org HRMS can accurately measure the mass of the resulting fragment ions, further confirming the structure of the parent molecule. This technique is invaluable for distinguishing between isomers and for the structural elucidation of novel compounds. semanticscholar.orgmdpi.com

Fluorescence Spectroscopy and Photophysical Property Analysis of this compound and Analogs

The photophysical characteristics of this compound and its analogs are of significant interest due to their potential applications in materials science and biological imaging. The fluorescence properties of these compounds are intricately linked to their molecular structure, the nature of substituents, and the surrounding solvent environment. Detailed spectroscopic studies, including fluorescence spectroscopy, provide valuable insights into the excited-state dynamics, such as intramolecular proton transfer and charge transfer phenomena.

Research Findings from Spectroscopic Analysis

Research into the photophysical properties of hydroxyphenyl thiadiazole derivatives has revealed several key characteristics. Many of these compounds exhibit significant solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. This behavior is indicative of a change in the dipole moment of the molecule upon excitation, suggesting a charge transfer character in the excited state.

A particularly interesting phenomenon observed in several analogs is dual fluorescence. This is characterized by the appearance of two distinct emission bands, the relative intensities of which can be influenced by factors such as solvent polarity, pH, and temperature. nih.govresearchgate.net One of the emission bands is the normal Stokes-shifted fluorescence, while the other, typically at a longer wavelength, is often attributed to the formation of a tautomer via excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov The ESIPT process involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the thiadiazole ring in the excited state. This process is facilitated by the formation of an intramolecular hydrogen bond in the ground state. nih.gov

The efficiency of fluorescence, quantified by the fluorescence quantum yield (Φf), and the duration of the excited state, known as the fluorescence lifetime (τ), are crucial parameters in characterizing these compounds. These properties are highly sensitive to the molecular structure and the environment. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic distribution within the molecule, thereby influencing the energies of the ground and excited states and, consequently, the fluorescence characteristics. mdpi.com

While specific experimental data for this compound is not extensively documented in the reviewed literature, the photophysical properties of closely related 1,3,4-thiadiazole and benzothiadiazole analogs provide a strong basis for understanding its expected behavior.

Photophysical Data of 2-(Hydroxyphenyl)thiadiazole Analogs

The following tables summarize the photophysical data for various hydroxyphenyl thiadiazole analogs, illustrating the impact of solvent polarity and structural modifications on their fluorescence properties.

Table 1: Photophysical Data of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) in Aqueous Solutions at Different pH. nih.gov| Compound | pH | Emission Maxima (λem, nm) |

|---|---|---|

| C1 | 1 - 7 | ~380 and ~440 (Dual Fluorescence) |

| > 7.5 | 437 (Single Fluorescence) | |

| C7 | 1 - 7.5 | ~380 and ~440 (Dual Fluorescence) |

| > 7.5 | 438 (Single Fluorescence) |

| Compound | pH | Fluorescence Lifetime (τ, ns) |

|---|---|---|

| TS | Low pH | Dual fluorescence observed |

| > 5 | Single fluorescence observed | |

| TSF | Variable | 0.37 - 5.43 |

These tables highlight the pronounced effect of pH on the fluorescence behavior of these analogs, often leading to a switch between dual and single emission, which is a hallmark of compounds undergoing ESIPT. The fluorescence lifetimes also show significant variation, reflecting the complex interplay of radiative and non-radiative decay pathways in the excited state.

Biological and Pharmacological Research of 1,2,3 Thiadiazole Containing Phenolic Compounds

Broad Spectrum of Biological Activities Associated with Thiadiazole Scaffolds

The 1,2,3-thiadiazole (B1210528) ring is a key structural motif, or pharmacophore, in medicinal chemistry, recognized for its ability to impart a wide range of biological activities to a molecule. mdpi.comencyclopedia.pub As a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, its unique electronic and structural properties allow it to interact with various biological targets. mdpi.comencyclopedia.pub

Derivatives of the 1,2,3-thiadiazole scaffold have been investigated for a vast array of pharmacological effects. These include antimicrobial (antibacterial and antifungal), antiviral, anticancer, and antitubercular properties. mdpi.comwisdomlib.org Furthermore, research has extended into their potential use as anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and even as plant growth activators. mdpi.comjapsonline.com The versatility of the 1,2,3-thiadiazole nucleus allows for chemical modification at different positions, enabling the synthesis of diverse compound libraries to screen for optimized therapeutic effects. mdpi.com This broad spectrum of activity makes the 1,2,3-thiadiazole scaffold a privileged structure in the development of new therapeutic agents. mdpi.com

Antimicrobial Efficacy of 1,2,3-Thiadiazole Derivatives

The search for novel antimicrobial agents is driven by the global challenge of drug resistance. Heterocyclic compounds, particularly those containing the 1,2,3-thiadiazole ring, have emerged as a promising area of research in this field. nih.govresearchgate.net

Derivatives of 1,2,3-thiadiazole have demonstrated notable efficacy against a range of bacterial pathogens. Studies have shown that certain synthetic 1,2,3-thiadiazoles possess inhibitory activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and the often-resistant Pseudomonas aeruginosa. nih.govresearchgate.net For instance, certain 1,2,3-thiadiazole derivatives have been identified as potential lead compounds for novel broad-spectrum antibacterial agents due to their substantial activity against resistant P. aeruginosa strains. researchgate.net The activity varies based on the specific substitutions on the thiadiazole ring, highlighting the potential for targeted drug design. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound Type | Bacterial Strain | Activity Noted | Reference |

| Substituted 1,2,3-thiadiazole | Staphylococcus aureus (Gram-positive) | Active | nih.gov |

| Substituted 1,2,3-thiadiazole | Escherichia coli (Gram-negative) | Active | nih.gov |

| Substituted 1,2,3-thiadiazole | Pseudomonas aeruginosa (Gram-negative) | Substantial Antipseudomonal Activity | researchgate.net |

| Substituted 1,2,3-thiadiazole | Candida albicans | Potential as novel antifungal agent | researchgate.net |

The 1,2,3-thiadiazole scaffold is also a component of molecules with significant antifungal properties. mdpi.com Research has demonstrated that derivatives can be effective against various fungal pathogens, including Candida albicans, a common cause of opportunistic infections in humans. nih.govresearchgate.net Some compounds have shown broad-spectrum fungicidal activity against a panel of plant-pathogenic fungi, such as Aspergillus niger, Colletotrichum lagenarium, and Rhizoctonia solani. mdpi.com The efficacy of these compounds is often structure-dependent; for example, a 1,2,3-thiadiazole containing a carboxamide moiety displayed inhibition rates up to 100% against Aspergillus niger and 97% against Rhizoctonia solani. mdpi.com Another study highlighted a triethyltin-based 1,2,3-thiadiazole carboxylate with potent activity against Pellicularia piricola and Gibberella zeae. mdpi.com

Table 2: Antifungal Spectrum of a 1,2,3-Thiadiazole Carboxamide Derivative

| Fungal Strain | Inhibition Activity (%) | Reference |

| Aspergillus niger (AS) | 100% | mdpi.com |

| Rhizoctonia solani (RS) | 97% | mdpi.com |

| Colletotrichum lagenarium (CL) | 95% | mdpi.com |

| Pyricularia oryzae (PI) | 88% | mdpi.com |

| Pellicularia sasakii (PS) | 74% | mdpi.com |

| Cercospora arachidicola (CA) | 71% | mdpi.com |

A significant area of research for 1,2,3-thiadiazole derivatives has been in virology, with noteworthy success against plant viruses. mdpi.comencyclopedia.pub Several studies have focused on their efficacy against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. encyclopedia.pubarkat-usa.org Certain substituted 1,2,3-thiadiazole-4-carboxamides have demonstrated curative activity against TMV comparable to or exceeding that of the commercial agent tiadinil. mdpi.comencyclopedia.pub For example, one derivative showed a curative activity rate of 60% and a protective effect of 76% at a concentration of 500 µg/mL. mdpi.comencyclopedia.pub Beyond plant viruses, other derivatives have been investigated for activity against human viruses, including Hepatitis B Virus (HBV). mdpi.com

Table 3: Anti-Tobacco Mosaic Virus (TMV) Activity of 1,2,3-Thiadiazole Derivatives

| Compound Type | Activity vs. TMV | Efficacy (at 500 µg/mL) | Reference |

| 1,2,3-Thiadiazole-4-carboxamide (Cpd. 102) | Curative | 60% | mdpi.comencyclopedia.pub |

| 1,2,3-Thiadiazole-4-carboxamide (Cpd. 103) | Protective | 76% | mdpi.comencyclopedia.pub |

| 1,2,3-Thiadiazole-oxadiazole Hybrid (Cpd. 100) | Inactivation | 90.3% | mdpi.comencyclopedia.pub |

Tuberculosis remains a major global health threat, and the development of new antitubercular agents is critical. The thiadiazole nucleus, in general, has been a focus of such research. wisdomlib.orgjapsonline.com While much of the detailed published work on antitubercular activity has centered on the 1,3,4-thiadiazole (B1197879) isomer, comprehensive reviews acknowledge antituberculosis activity as a known property of the broader thiadiazole family, including the 1,2,3-thiadiazole scaffold. mdpi.comencyclopedia.pub This suggests that 1,2,3-thiadiazole-containing compounds represent a viable, albeit less explored, template for the design of novel agents against Mycobacterium tuberculosis. The structural similarity to other active heterocyclic compounds, such as 1,2,3-triazoles which have shown micromolar activity against M. tuberculosis, further supports the potential of this scaffold in antitubercular drug discovery. nih.gov

Anticancer Potential of 1,2,3-Thiadiazole Derivatives

The development of novel anticancer therapeutics is a primary goal in medicinal chemistry, and the 1,2,3-thiadiazole scaffold has been identified as a promising framework for creating potent antitumor agents. mdpi.comnih.govresearchgate.net These compounds are thought to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key proteins involved in cancer cell proliferation and survival. nih.govresearchgate.net

Research has shown that 1,2,3-thiadiazole derivatives can exhibit significant cytotoxic activity against a range of human cancer cell lines. In one study, dehydroepiandrosterone (B1670201) (DHEA) derivatives fused with a 1,2,3-thiadiazole ring were synthesized and tested against human breast cancer (T47D) cells. nih.gov Several of these compounds displayed potent activity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) that were comparable to the established chemotherapy drug adriamycin. nih.gov Other studies have explored different derivatives, demonstrating activity against colon and gastric cancer cell lines. researchgate.net While specific research on phenolic 1,2,3-thiadiazoles is not abundant, the general anticancer potential of the core structure is well-documented. nih.govresearchgate.net

Table 4: In Vitro Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound Type | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| D-ring fused 1,2,3-thiadiazole DHEA derivative (Cpd. 22) | T47D (Breast) | 0.058 | nih.gov |

| D-ring fused 1,2,3-thiadiazole DHEA derivative (Cpd. 23) | T47D (Breast) | 0.042 | nih.gov |

| D-ring fused 1,2,3-thiadiazole DHEA derivative (Cpd. 25) | T47D (Breast) | 0.042 | nih.gov |

| Adriamycin (Reference Drug) | T47D (Breast) | 0.04 | nih.gov |

Inhibition of Cancer Cell Proliferation in Various Cell Lines

There is currently a lack of specific research data detailing the inhibition of cancer cell proliferation in various cell lines by the compound 2-(1,2,3-Thiadiazol-4-yl)phenol itself. The scientific literature tends to explore more complex derivatives of 1,2,3-thiadiazole for antiproliferative properties. nih.govresearchgate.net For instance, studies have investigated d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives, which showed potent activity against human breast cancer T47D cells, and 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles, but not the parent phenol (B47542) compound. nih.gov

Induction of Apoptosis in Malignant Cells

Specific studies demonstrating that this compound induces apoptosis in malignant cells have not been prominently reported in the available literature. Research on apoptosis induction by thiadiazole compounds typically involves significantly modified structures, such as thiophenol-formaldehyde-triazole derivatives, which have been shown to induce apoptosis in ovarian cancer cells. nih.gov

Targeted Enzyme Inhibition in Oncological Contexts (e.g., PI3Kα, EGFR/HER-2)

No specific data was found to confirm this compound as a targeted inhibitor of enzymes like PI3Kα, EGFR, or HER-2. The development of inhibitors for these oncological targets has focused on other classes of thiadiazole derivatives. nih.govwaocp.org For example, novel imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and identified as potent dual inhibitors of EGFR and HER2 kinases. nih.gov Similarly, a complex triazolo–thiadiazole derivative, 4-iodo-2-(3-(p-tolyl)- tandfonline.comtandfonline.comresearchgate.nettriazolo[3,4-b] nih.govtandfonline.comresearchgate.netthiadiazol-6-yl)phenol, was identified as a potent heparanase inhibitor, which plays a role in tumor progression. nih.gov

DNA Intercalation and Interference with Nucleic Acid Processes

The capacity of this compound to function as a DNA intercalator or otherwise interfere with nucleic acid processes has not been specifically documented. Studies into DNA binding and interaction have been performed on other thiadiazole derivatives, such as fatty acid derivatives of 1,3,4-thiadiazole, which were found to bind to the minor groove of DNA. nih.gov

Agrochemistry-Relevant Biological Activities of 1,2,3-Thiadiazole Compounds

In contrast to the oncological field, specific research has been conducted on the agrochemical effects of 4-(1,2,3-Thiadiazol-4-yl)phenol, identified as "compound I" in a key study. tandfonline.comtandfonline.comresearchgate.net

Herbicidal Activity and Associated Mechanisms (e.g., Photosynthesis Inhibition)

The compound 4-(1,2,3-Thiadiazol-4-yl)phenol has demonstrated significant physiological inhibitory effects on lentil (Lens culinaris Medik) seedlings, indicating potential herbicidal activity. tandfonline.comresearchgate.net Treatment with this compound led to a significant reduction in the fresh weight, dry mass, and levels of total carbohydrates and proteins in two different lentil cultivars. tandfonline.comtandfonline.com

While the precise mechanism for this specific compound was not fully elucidated, the herbicidal effects of the broader thiadiazole class are often attributed to mechanisms such as the inhibition of photosynthesis, prevention of starch accumulation, and the ultrastructural disruption of mesophyll chloroplasts. researchgate.net

Interactive Table: Effect of 4-(1,2,3-Thiadiazol-4-yl)phenol on Lentil Seedling Growth

| Parameter | Observed Effect | Source |

|---|---|---|

| Fresh Weight | Significant Reduction | tandfonline.com |

| Dry Mass | Significant Reduction | tandfonline.com |

| Total Carbohydrates | Significant Reduction | tandfonline.com |

| Total Proteins | Significant Reduction | tandfonline.com |

Plant Growth Regulation and Metabolic Modulation (e.g., GABA metabolism, ROS Induction)

The application of 4-(1,2,3-Thiadiazol-4-yl)phenol to lentil plants induces notable changes in their metabolism, particularly concerning γ-aminobutyric acid (GABA) and reactive oxygen species (ROS). tandfonline.com

GABA Metabolism: Treatment with 4-(1,2,3-Thiadiazol-4-yl)phenol was found to cause a significant accumulation of GABA in two lentil cultivars. tandfonline.com GABA is a non-protein amino acid that accumulates in plants under stress and is believed to act as a signaling molecule. tandfonline.commdpi.comnih.gov In one experiment, a low concentration (5 µg/L) of the compound led to a four-fold increase in GABA levels in the 'Jordan 1' lentil cultivar and a five-fold increase in the 'Jordan 2' cultivar compared to the control group. tandfonline.com

Interactive Table: GABA Accumulation in Lentil Cultivars

| Lentil Cultivar | Fold Increase in GABA (at 5 µg/L) | Source |

|---|---|---|

| Jordan 1 | ~4 | tandfonline.com |

| Jordan 2 | ~5 | tandfonline.com |

ROS Induction: The compound induces oxidative stress in plants, evidenced by a significant increase in malondialdehyde (MDA) levels, which is a key indicator of lipid peroxidation caused by ROS. tandfonline.com The overproduction of ROS can damage essential cellular components like proteins and lipids. tandfonline.com This suggests that part of the compound's phytotoxicity is mediated through the induction of oxidative damage.

Fungicidal Applications in Crop Protection

The 1,2,3-thiadiazole ring is a component of several commercial fungicides and plant activators, highlighting its importance in agriculture. Research has focused on creating new derivatives to combat phytopathogenic fungi that cause significant crop losses. urfu.runih.gov

A study detailed the synthesis of N-acyl-N-arylalanines that incorporate a 1,2,3-thiadiazol-5-ylcarbonyl group, a fragment derived from the plant resistance activator tiadinil. urfu.runih.gov Several of these newly synthesized compounds displayed moderate in vitro antifungal activity against various fungi, including Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. urfu.runih.gov Notably, one derivative, compound 1d , showed 92% efficacy against Alternaria brassicicola in in vivo tests at a concentration of 200 µg/mL, which is comparable to the performance of tiadinil. urfu.runih.gov This suggests that combining the 1,2,3-thiadiazole core with other toxophoric groups, like N-arylalanine from acylalanine fungicides, is a promising strategy for developing new fungicides. urfu.runih.gov

Another area of research involves creating hybrid molecules containing both 1,2,3-thiadiazole and 1,3,4-thiadiazole rings. Bioassays of these compounds have revealed good fungicidal activity. sioc-journal.cn Carboxamide derivatives of thiadiazoles have also demonstrated broad-spectrum fungicidal properties against multiple fungal strains. mdpi.com

| Compound/Derivative | Target Fungi | Efficacy/Activity | Reference |

| N-acyl-N-arylalanines with 1,2,3-thiadiazol-5-ylcarbonyl | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate in vitro activity | urfu.runih.gov |

| Compound 1d (an N-acyl-N-arylalanine derivative) | Alternaria brassicicola | 92% efficacy at 200 µg/mL (in vivo) | urfu.runih.gov |

| 1,2,3-Thiadiazole-1,3,4-thiadiazole hybrids | Various phytopathogenic fungi | Good fungicidal activity | sioc-journal.cn |

| Carboxamide derivatives of thiadiazoles | 11 fungal strains | Broad-spectrum inhibition | mdpi.com |

Insecticidal Properties

Derivatives of 1,2,3-thiadiazole have been investigated for their potential as insecticides. One study focused on N-tert-butyl-N,N'-diacylhydrazines containing a 1,2,3-thiadiazole moiety, testing their activity against Plutella xylostella (diamondback moth) and Culex pipiens pallens (common house mosquito). mdpi.comencyclopedia.pub A specific derivative demonstrated significant insecticidal potential with 79% mortality against Plutella xylostella at a concentration of 200 μg/mL. mdpi.comencyclopedia.pub

Furthermore, 1,2,3-thiadiazole carboxamide analogues have been shown to possess notable aphicidal activity. mdpi.comencyclopedia.pub For instance, certain compounds exhibited LC₅₀ values of 33.4 μg/mL and 50.2 μg/mL against aphids. mdpi.comencyclopedia.pub It was also observed that the presence of fluoro or difluoro groups on the phenyl ring enhanced this aphicidal potential. mdpi.comencyclopedia.pub

Hybrid compounds that combine the 1,2,3-thiadiazole scaffold with other heterocyclic systems, such as 1,3,4-thiadiazole, have also been synthesized and evaluated. sioc-journal.cn Some of these novel compounds displayed excellent insecticidal activity against both Plutella xylostella and Culex pipiens pallens. sioc-journal.cn For example, several derivatives achieved 100% mortality against Culex pipiens pallen at a concentration of 5 μg/mL. sioc-journal.cn

| Compound/Derivative | Target Insect | Efficacy/Activity | Reference |

| N-tert-butyl-N,N'-diacylhydrazine derivative | Plutella xylostella | 79% mortality at 200 μg/mL | mdpi.comencyclopedia.pub |

| 1,2,3-Thiadiazole carboxamide analogues | Aphids | LC₅₀ values of 33.4 μg/mL and 50.2 μg/mL | mdpi.comencyclopedia.pub |

| 1,2,3-Thiadiazole-1,3,4-thiadiazole hybrids | Culex pipiens pallen | 100% mortality at 5 μg/mL | sioc-journal.cn |

Other Significant Biological Activities

Anti-inflammatory Effects

The 1,3,4-thiadiazole scaffold, a related isomer, is known for its anti-inflammatory properties. ejbps.comresearchgate.net Research on novel 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazole derivatives has identified compounds with significant in vitro anti-inflammatory activity. nih.gov One such compound demonstrated 72.5% inhibition, which was superior to the 47.7% inhibition shown by the standard drug ibuprofen. nih.gov Molecular modeling studies suggest that these compounds may exert their effects by inhibiting the COX-2 enzyme. nih.gov

Furthermore, a series of 6-aryl mdpi.comencyclopedia.pubnih.govtriazolo[3,4-b] encyclopedia.pubnih.govnih.govthiadiazole derivatives have been synthesized and studied for their anti-inflammatory activity in vivo. nuph.edu.ua Certain compounds within this series, particularly those with a fluorophenyl substitution, were identified as potent agents with significant anti-exudative activity. nuph.edu.ua The presence of a fluorine atom was found to be crucial for the observed anti-inflammatory effects. nuph.edu.ua

Antioxidant Properties and Radical Scavenging

Phenolic compounds are well-known for their antioxidant capabilities, and the inclusion of a thiadiazole ring can modulate this activity. Studies on 1,3,4-thiadiazoles derived from phenolic acids have yielded compounds with good antioxidant potential. nih.gov For instance, a derivative with an adamantane (B196018) ring showed excellent DPPH radical scavenging activity. nih.gov

| Compound/Derivative | Antioxidant Assay | Activity | Reference |

| 1,3,4-Thiadiazole with adamantane ring | DPPH radical scavenging | Excellent activity | nih.gov |

| Phenolic thiazoles | Radical scavenging, Ferric ion reduction | Remarkable properties | nih.govresearchgate.net |

| 1,3,4-Oxadiazoles from phenolic acids | DPPH radical scavenging | Better activity than precursors | rsc.org |

Anticonvulsant Activity

The thiadiazole nucleus is a feature in various compounds investigated for anticonvulsant properties. nih.govtsijournals.com Several series of 1,3,4-thiadiazole derivatives have been synthesized and shown to possess potent anticonvulsant activity in maximal electroshock (MES) tests. nih.gov For example, 6-(4-chlorophenyl)- mdpi.comencyclopedia.pubnih.govtriazolo[3,4-b] encyclopedia.pubnih.govnih.govthiadiazole emerged as a promising candidate with a favorable ED₅₀ value of 23.7 mg/kg. nih.gov

Other studies have reported on 2,5-disubstituted 1,3,4-thiadiazoles that exhibit good anticonvulsant activity, with some compounds showing efficacy comparable to the standard drug phenytoin. tsijournals.com The lipophilic nature of the ring and specific substitutions, such as halo groups, have been identified as important factors for activity. frontiersin.org For instance, N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine provided 100% protection in the MES test at a dose of 30 mg/kg. frontiersin.org

Antidepressant and Anxiolytic Potential

Thiadiazole derivatives have been explored for their effects on the central nervous system, including potential antidepressant and anxiolytic activities. nih.govnih.gov A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and found to possess marked antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.govacs.org One particularly potent compound from this series exhibited a mixed antidepressant-anxiolytic profile at doses significantly lower than those causing side effects. acs.org

Research has also demonstrated the antidepressant-like effects of novel thiadiazole derivatives in validated in vivo tests, suggesting that these compounds may act through serotonergic mechanisms. nih.gov Additionally, benzotriazole (B28993) derivatives incorporating a 1,3,4-thiadiazole ring have been synthesized and evaluated for their anxiolytic activity using models such as the elevated plus-maze test. jddtonline.info

Antiparasitic and Leishmanicidal Activity

While research specifically detailing the antiparasitic and leishmanicidal activity of this compound is not extensively documented in the reviewed literature, the broader class of thiadiazole-containing compounds has demonstrated significant potential in this area. Various isomers and derivatives of thiadiazole have been synthesized and evaluated for their efficacy against a range of parasites, including different species of Leishmania.

The thiadiazole nucleus is a key structural component in many compounds exhibiting antiparasitic properties. nih.govnih.gov The 1,3,4-thiadiazole isomer, in particular, is prevalent in a number of medically significant synthetic compounds with demonstrated antiparasitic, including anti-Toxoplasma gondii, activity. nih.gov The antiparasitic potential of these compounds is often enhanced or modified by the nature of the substituents attached to the thiadiazole ring. nih.gov

In the fight against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, thiadiazole derivatives have emerged as a promising area of research. nih.govmdpi.com For instance, a series of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-substituted-1,3,4-thiadiazoles displayed potent leishmanicidal activity against Leishmania major promastigotes, with some derivatives showing significantly more activity than the standard drug, pentostam. nih.gov One of the most active compounds in this series, a piperazine (B1678402) analog, exhibited an IC50 value of 0.19 μM. nih.gov

Furthermore, studies on trifluoromethylated pyrazole (B372694) hybrids incorporating a 2-amino-1,3,4-thiadiazole (B1665364) moiety have shown activity against Leishmania amazonensis. frontiersin.orgresearchgate.net The effectiveness of these compounds was influenced by the presence of bulky groups on the aryl ring, highlighting the importance of structural variations in designing potent leishmanicidal agents. frontiersin.orgresearchgate.net

The mechanism of action for the leishmanicidal effects of some thiadiazole derivatives is thought to involve the inhibition of essential parasitic enzymes, such as topoisomerases I and II, which are crucial for DNA replication and repair. nih.gov Nitroheteroaryl-1,3,4-thiadiazole derivatives, for example, have demonstrated the ability to disrupt the DNA-relaxing activities of these enzymes in Leishmania species. nih.gov

The following table summarizes the leishmanicidal activity of some representative thiadiazole derivatives.

| Compound Type | Target Organism | Activity (IC₅₀) | Reference |

| 2-(1-methyl-5-nitroimidazol-2-yl)-5-(1-piperazinyl)-1,3,4-thiadiazole (piperazine analog 3c) | Leishmania major | 0.19 µM | nih.gov |

| Trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrid (4d, with bromo group) | Leishmania amazonensis | 14.7 µM | frontiersin.org |

| Trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrid (4f, with methoxy (B1213986) group) | Leishmania amazonensis | 17.1 µM | frontiersin.org |

| Trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrid (4a, with nitro group) | Leishmania amazonensis | 19.6 µM | frontiersin.org |

Enzyme Inhibition (General)

The thiadiazole scaffold is a recognized pharmacophore in the design of various enzyme inhibitors. While specific studies on the general enzyme inhibitory properties of this compound are limited in the available literature, the broader family of thiadiazole derivatives has been extensively investigated for their ability to inhibit a wide range of enzymes.

Fused thiazoles and thiadiazoles have been synthesized and shown to inhibit enzymes such as nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), ectonucleoside triphosphate diphosphohydrolases (NTPDs), and monoamine oxidases (MAO). d-nb.info For example, certain arylated derivatives of benzothiazolo[3,2-a]pyridimidin-4-ones, which contain a fused thiazole (B1198619) system, have demonstrated inhibitory concentrations in the low micromolar range against these enzymes. d-nb.info

In the context of cancer therapy, a novel triazolo-thiadiazole derivative, 4-iodo-2-(3-(p-tolyl)- nih.govfrontiersin.orgnih.govtriazolo[3,4-b] nih.govfrontiersin.orgnih.govthiadiazol-6-yl)phenol (4-MMI), was identified as a potent inhibitor of heparanase. nih.gov Heparanase is an enzyme that plays a crucial role in tumor progression and metastasis. This compound, along with similar derivatives, exhibited IC50 values in the low microgram per milliliter range. nih.gov

Furthermore, derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been developed as potent inhibitors of steroid sulfatase (STS), an important enzyme in the biosynthesis of active estrogens and a target for breast cancer therapy. nih.gov The most active of these compounds demonstrated an IC50 value of 0.21 nM in MCF-7 cells. nih.gov

The inhibitory mechanism of thiadiazole-containing compounds can vary. In some cases, it involves chelation of metal ions within the enzyme's active site. For instance, some 1,3,4-oxadiazole-2-thiol (B52307) derivatives, which are structurally related to thiadiazoles, are believed to inhibit tyrosinase by chelating the copper ions essential for its catalytic activity.

The following table presents data on the enzyme inhibitory activity of several thiadiazole and related heterocyclic derivatives.

| Compound | Target Enzyme(s) | Inhibition (IC₅₀) | Reference |

| 4-iodo-2-(3-(p-tolyl)- nih.govfrontiersin.orgnih.govtriazolo[3,4-b] nih.govfrontiersin.orgnih.govthiadiazol-6-yl)phenol (4-MMI) | Heparanase | 3.1 µg/mL | nih.gov |

| 2-(3-(4-chlorophenyl)- nih.govfrontiersin.orgnih.govtriazolo[3,4-b] nih.govfrontiersin.orgnih.govthiadiazol-6-yl)-4-iodophenol (4-CMI) | Heparanase | 3 µg/mL | nih.gov |

| 2,4-diiodo-6-(3-(p-tolyl)- nih.govfrontiersin.orgnih.govtriazolo[3,4-b] nih.govfrontiersin.orgnih.govthiadiazol-6-yl)phenol (4-MDI) | Heparanase | 12.5 µg/mL | nih.gov |

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) (5l) | Steroid Sulfatase (in MCF-7 cells) | 0.21 nM | nih.gov |

| Arylated benzothiazolo[3,2-a]pyridimidin-4-one derivative (12k) | Nucleotide pyrophosphatases, Alkaline phosphatases, NTPDs, Monoamine oxidases | 1.55 ± 0.08 µM | d-nb.info |

| Arylated benzothiazolo[3,2-a]pyridimidin-4-one derivative (12b) | Nucleotide pyrophosphatases, Alkaline phosphatases, NTPDs, Monoamine oxidases | 1.84 ± 0.06 µM | d-nb.info |

Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 1,2,3 Thiadiazol 4 Yl Phenol Analogs

Correlating Structural Modifications with Biological Activity Profiles

The biological activity of 2-(1,2,3-thiadiazol-4-yl)phenol analogs is intricately linked to the nature and position of substituents on both the phenolic and thiadiazole rings, as well as the incorporation of additional fused heterocyclic systems.

The phenolic hydroxyl group is a critical determinant of biological activity. Its presence and substitution pattern on the aromatic ring significantly influence the molecule's interactions with biological targets. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the presence of a 2,4-dihydroxyphenyl moiety was found to be important for antifungal activity against Candida species. nih.gov

The position and nature of other substituents on the phenol (B47542) ring also play a crucial role. Studies on various phenolic compounds have shown that the introduction of alkyl chains can modulate antioxidant and antimicrobial properties. nih.gov For example, increasing the length of an alkyl chain on a phenolic ring has been observed to enhance radical-scavenging capacity. nih.gov In the context of enzyme inhibition, the substitution pattern on the phenyl ring of related heterocyclic structures has been a key focus for establishing structure-activity relationships. nih.gov For example, in a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, a variety of meta-substituents on the outer phenyl ring were explored to develop potent steroid sulfatase inhibitors. nih.govunifi.it

Substitutions on the thiadiazole ring are pivotal. For instance, in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the introduction of a p-chlorophenyl or p-nitrophenyl group at the 5-position resulted in potent antibacterial activity. nih.gov Conversely, oxygenated substituents on a phenyl ring attached to the thiadiazole core were found to impart antifungal activity. nih.gov The presence of specific functional groups, such as a thio moiety, can also be critical for certain biological effects.

Fusing the this compound scaffold with other heterocyclic rings has emerged as a powerful strategy to generate novel compounds with enhanced or new biological activities. This approach creates more rigid and complex molecular architectures that can interact differently with biological targets.

For example, the fusion of a triazole ring with a thiadiazole ring to form a nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole system has yielded potent urease inhibitors. nih.gov Similarly, the synthesis of 1,2,3-thiadiazole (B1210528) substituted pyrazolones has led to the identification of potent inhibitors of KDR/VEGFR-2 kinase, an important target in cancer therapy. nih.gov The fusion with an indazole ring has also been explored, leading to dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. researchgate.net These fused systems often exhibit unique electronic and steric properties that contribute to their specific biological profiles.

Identification and Refinement of Key Pharmacophoric Elements

Pharmacophore modeling is a crucial tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For thiadiazole-based compounds, several key pharmacophoric features have been identified.

A typical pharmacophore model for these analogs includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov The phenolic hydroxyl group frequently acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can function as hydrogen bond acceptors. The aromatic rings of the phenol and any substituents contribute to hydrophobic and aromatic interactions with the target protein.

For instance, in a study of 1,3,4-thiadiazole derivatives as c-Met inhibitors, a pharmacophore model was developed that highlighted two hydrophobic features and a single hydrogen bond acceptor as essential for activity. nih.gov The refinement of these models through the synthesis and testing of new analogs allows for a more precise understanding of the required structural features, guiding the design of more potent and selective compounds.

Elucidation of Molecular Targets and Biochemical Pathways Affected

Analogs of this compound have been shown to interact with a variety of molecular targets, primarily enzymes, thereby modulating specific biochemical pathways.

Urease: Several thiadiazole derivatives have demonstrated significant inhibitory activity against urease, an enzyme implicated in the pathogenesis of infections by organisms like Helicobacter pylori. nih.gov Fused triazolo-thiadiazole derivatives, for instance, have shown potent, competitive inhibition of this enzyme. nih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Novel 1,3,4-thiadiazole-based compounds have been identified as potent inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.govresearchgate.net Kinetic studies have revealed mixed-type inhibition, suggesting interaction with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Thymidine Phosphorylase (TP): TP is an enzyme involved in pyrimidine (B1678525) metabolism and is a target for anticancer drug development. Certain 1,3,4-oxadiazole-2-thione derivatives, which share structural similarities with thiadiazoles, have been shown to inhibit TP. nih.gov The inhibitory activity was found to be dependent on the substituents at the C-5 position, with a 4-hydroxyphenyl group being particularly effective. nih.gov Additionally, 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives have shown inhibitory activity against thymidine phosphorylase. researchgate.net

Cyclooxygenase (COX): COX enzymes are involved in the inflammatory pathway, and their inhibition is a major mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs). Thiadiazole-thiazolidinone hybrids have been developed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), demonstrating a potential for anti-inflammatory agents with reduced side effects. nih.gov The design of these molecules often involves merging pharmacophores known to have anti-inflammatory properties. nih.gov Furthermore, analogs of 4-O-methylhonokiol incorporating a triazole heterocycle have shown inhibitory effects on COX-2. researchgate.net

Interactive Data Table: Enzyme Inhibition by Thiadiazole Analogs

| Compound Class | Target Enzyme | Key Findings |

| nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles | Urease | Potent, competitive inhibitors. nih.gov |

| 1,3,4-Thiadiazole derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Potent inhibitors, with some showing selectivity for AChE. nih.govresearchgate.net |

| 1,3,4-Oxadiazole-2-thiones | Thymidine Phosphorylase (TP) | Moderate inhibition, dependent on C-5 substituents. nih.gov |

| 3-chloro-1H-indazole-based 1,3,4-thiadiazoles | Thymidine Phosphorylase (TP) | Exhibited inhibitory activity. researchgate.net |

| Thiadiazole-thiazolidinone hybrids | Cyclooxygenase-2 (COX-2) & 15-Lipoxygenase (15-LOX) | Dual inhibitors with potential for anti-inflammatory action. nih.gov |

| 4-O-methylhonokiol triazole analogs | Cyclooxygenase-2 (COX-2) | Showed inhibitory effects. researchgate.net |

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

The interaction of small molecules with cellular macromolecules such as DNA and proteins is a fundamental aspect of their mechanism of action. Research on thiadiazole derivatives has revealed their capacity to bind to and modulate the function of these essential biological components.

Interaction with Proteins:

Thiadiazole-based compounds have been identified as inhibitors of various enzymes, demonstrating their ability to interact specifically with protein targets. For example, derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of protein tyrosine phosphatase epsilon (PTPε), a key regulator in osteoclast function. nih.gov Certain N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown inhibitory effects against the dephosphorylation of the cellular Src protein, a substrate of PTPε. nih.gov This interaction leads to the destabilization of podosome structures, which are critical for the bone-resorbing activity of osteoclasts. nih.gov

Another important protein target for thiadiazole derivatives is the heat shock protein 90 (Hsp90) chaperone. mdpi.com Hsp90 is crucial for the stability and function of numerous proteins that are essential for tumor cell growth. Substituted 4,5-diaryl-1,2,3-thiadiazoles have been synthesized and identified as inhibitors of Hsp90, highlighting a potential anticancer mechanism through the disruption of protein homeostasis in cancer cells. mdpi.com

Furthermore, nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole derivatives have been designed and synthesized as potent urease inhibitors. nih.gov Urease is a nickel-containing enzyme that is a virulence factor in various pathogenic microorganisms. The most potent of these derivatives exhibited competitive inhibition of the enzyme, indicating a direct interaction with the active site. nih.gov

Interaction with DNA:

In addition to protein interactions, thiadiazole derivatives have been shown to interact with DNA. Studies on novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives have demonstrated their ability to bind to and cleave plasmid DNA. nih.gov The nuclease activity of these compounds was significantly enhanced upon irradiation, with some derivatives incorporating thienyl and pyridyl moieties showing the highest activity in degrading pBR322 plasmid DNA. nih.gov

Similarly, research on fatty acid derivatives of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole has shown their binding affinity for calf thymus DNA (CT-DNA). merckmillipore.comresearchgate.net Spectroscopic studies, including UV, fluorescence, and circular dichroism, have indicated that these planar heteroaromatic compounds are capable of binding to the minor groove of DNA. merckmillipore.comresearchgate.net The interaction of 1,3,4-thiadiazole molecules with CT-DNA has also been investigated using UV-vis spectroscopy, confirming their binding capabilities. rsc.orgnih.gov

While direct experimental data on the interaction of this compound with cellular macromolecules is not extensively available, the research on analogous thiadiazole structures provides strong evidence for their potential to bind to both proteins and DNA. These interactions are critical to their observed biological activities and suggest that this compound and its derivatives could exert their effects through similar mechanisms.

Table 2: Interaction of Thiadiazole Analogs with Cellular Macromolecules

| Compound Class | Macromolecular Target | Observed Effect |

|---|---|---|

| N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | Protein Tyrosine Phosphatase Epsilon (PTPε) | Inhibition of dephosphorylation of Src protein |

| Substituted 4,5-diaryl-1,2,3-thiadiazoles | Heat Shock Protein 90 (Hsp90) | Inhibition of chaperone activity |

| nih.govresearchgate.netnih.govTriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole derivatives | Urease | Competitive inhibition |

| 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives | Plasmid DNA (pBR322) | DNA cleavage |

This table summarizes findings from studies on various thiadiazole analogs, illustrating their diverse interactions with proteins and DNA. nih.govnih.govmdpi.comnih.govmerckmillipore.comresearchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| N-[3-(4-methoxyphenyl)- nih.govresearchgate.netnih.govthiadiazol-5-yl]-acetamide |

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid |

| Tiadinil |

| N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide |

Broader Applications and Future Research Directions in 1,2,3 Thiadiazolylphenol Chemistry

Applications in Materials Science (e.g., Optical, Electronic Materials)

While direct studies on the optical and electronic properties of 2-(1,2,3-Thiadiazol-4-yl)phenol are not extensively documented, the broader class of thiadiazole derivatives has shown significant promise in the field of materials science. The inherent aromaticity and the presence of heteroatoms in the thiadiazole ring contribute to their unique photophysical and electronic characteristics.

Research into various substituted thiadiazoles has revealed their potential as components in light-emitting materials and organic semiconductors. For instance, certain naphtho[2,3-c] nih.govacs.orgacs.orgthiadiazole derivatives have been shown to exhibit both carrier transporting properties and high fluorescence quantum yields. rsc.org The emission color of these materials can be tuned by altering the aryl substituents on the core structure. rsc.org This suggests that the phenolic group in this compound could be a site for modification to tailor its optical properties.

Furthermore, the introduction of fluorine atoms into benzo nih.govacs.orgresearchgate.netthiadiazole-based polymers has been demonstrated to lower the energy levels of the resulting materials, a crucial aspect in the design of organic field-effect transistors. nih.gov The photochemical properties of phenyl-substituted 1,2,3-thiadiazoles have also been investigated, revealing the formation of transient species like thiirene (B1235720) and thioketene (B13734457) upon UV irradiation. rsc.org These studies provide a foundation for exploring the potential of this compound in photoresponsive materials.

The table below summarizes the photophysical properties of some related thiadiazole derivatives, offering a glimpse into the potential characteristics of this compound.

| Compound/Class | Observed Properties | Potential Application |

| Naphtho[2,3-c] nih.govacs.orgacs.orgthiadiazole derivatives | Ambipolar charge transport, tunable fluorescence | Organic light-emitting diodes (OLEDs), Organic field-effect transistors (OFETs) |

| Phenyl-substituted 1,2,3-thiadiazoles | Formation of photoreactive intermediates | Photochromic materials, photolithography |

| 2,5-diphenyl-thiazolo[5,4-d]thiazole | High fluorescence quantum yield | Fluorescent probes, organic scintillators |

| Benzo nih.govacs.orgresearchgate.netthiadiazole-based polymers | Tunable energy levels via fluorination | Organic photovoltaics, OFETs |

It is important to note that the specific optical and electronic properties of this compound would need to be experimentally determined to fully assess its applicability in materials science.

Role in Coordination Chemistry and Ligand Design for Metal Complexation

The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate for ligand design in coordination chemistry. The phenolic hydroxyl group, the nitrogen atoms of the thiadiazole ring, and the sulfur atom can all potentially bind to metal ions. The mode of coordination can be influenced by the nature of the metal ion and the reaction conditions.

Studies on related thiadiazole derivatives have demonstrated their versatility as ligands. For example, 1,3,4-thiadiazole (B1197879) derivatives have been shown to form stable complexes with various transition metals, exhibiting a range of coordination modes. nih.govnih.gov In some cases, the thiadiazole ring acts as a bridging ligand, leading to the formation of coordination polymers. researchgate.net The presence of a phenolic group in close proximity to the thiadiazole ring, as in this compound, can lead to the formation of stable chelate rings with metal ions. This chelation is often associated with enhanced stability of the resulting metal complexes.

The synthesis of metal complexes with ligands containing both a thiadiazole ring and a phenolic group has been reported. nih.govnih.gov For instance, the coordination of Zn(II) and Cu(II) ions with 1,3,4-thiadiazole-derived ligands containing a resorcinol (B1680541) moiety occurs via the deprotonated phenolic -OH group and a neighboring nitrogen atom of the thiadiazole ring. nih.gov The table below summarizes the coordination behavior of some related thiadiazole-based ligands.

| Ligand | Metal Ion(s) | Observed Coordination Mode(s) |

| 2,5-bis(ethylthio)-1,3,4-thiadiazole | Cu(II) | Formation of dimeric and trimeric copper clusters. nih.gov |

| 2,5-bis(pyridylmethylthio)-1,3,4-thiadiazole | Cu(II) | Formation of coordination polymers. nih.gov |

| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zn(II), Cu(II) | Chelation via phenolic -OH and a thiadiazole nitrogen atom. nih.gov |

| 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine (B92270) | Co(II), Ni(II), Zn(II) | Chelation via pyridine and triazole nitrogen atoms. researchgate.net |

The specific coordination chemistry of this compound with different metal ions would require dedicated synthetic and structural studies to elucidate the precise binding modes and the properties of the resulting complexes.

Corrosion Inhibition Properties

Thiadiazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic media. acs.orgmdpi.comnih.gov The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption occurs through the heteroatoms (nitrogen and sulfur) which have lone pairs of electrons that can interact with the vacant d-orbitals of the metal. The aromatic ring also contributes to the adsorption through π-electron interactions.

The table below presents data from electrochemical studies of some thiadiazole derivatives as corrosion inhibitors for mild steel in acidic solutions.

| Inhibitor | Medium | Concentration (mM) | Inhibition Efficiency (%) | Technique(s) |

| N-(phenol-p-ylmethylene)-2-amino-5-ethyl-1,3,4-thiadiazole | 1 M HCl | 0.5 | >90 | PDP, EIS researchgate.net |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | 1 M HCl | 0.5 | 94.6 | Weight Loss, PDP, EIS nih.gov |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.5 M H₂SO₄ | 0.002 | >90 | PDP, EIS mdpi.com |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 0.5 M H₂SO₄ | 0.002 | ~85 | PDP, EIS mdpi.com |

PDP: Potentiodynamic Polarization; EIS: Electrochemical Impedance Spectroscopy

The presence of the phenolic hydroxyl group in this compound could further enhance its corrosion inhibition properties by providing an additional site for adsorption onto the metal surface. Experimental verification through electrochemical and surface analysis techniques would be necessary to confirm its efficacy.

Current Challenges and Emerging Opportunities in 1,2,3-Thiadiazole (B1210528) Research

Despite the significant potential of 1,2,3-thiadiazole derivatives, their widespread application is hindered by several challenges, primarily related to their synthesis. The classical Hurd-Mori synthesis, a common route to 4-substituted-1,2,3-thiadiazoles, often requires harsh reaction conditions and may suffer from limited substrate scope and the formation of byproducts. wikipedia.orgorganic-chemistry.org Developing more efficient, scalable, and environmentally friendly synthetic methods remains a key challenge. organic-chemistry.org Recent advancements, such as the use of novel catalysts and reaction conditions, are addressing some of these limitations. organic-chemistry.org

Another challenge lies in the functionalization of the 1,2,3-thiadiazole ring. Site-selective functionalization is often difficult to achieve, which can limit the ability to fine-tune the properties of the resulting molecules. acs.org However, new methods for the directed C-H functionalization of the 1,2,3-thiadiazole ring are emerging, opening up new avenues for creating complex and tailored molecular architectures. acs.org

Despite these challenges, the field of 1,2,3-thiadiazole research is ripe with opportunities. The unique electronic structure of the 1,2,3-thiadiazole ring makes it an attractive building block for novel functional materials with applications in electronics, optics, and sensing. mdpi.com There is also growing interest in the use of 1,2,3-thiadiazole derivatives as ligands in coordination chemistry, with potential applications in catalysis and materials science. nih.gov Furthermore, the biological activities of 1,2,3-thiadiazole derivatives continue to be an active area of research, with potential applications in medicine and agriculture. mdpi.comencyclopedia.pub

Prospective Design Principles for Novel Thiadiazole-Based Functional Molecules

The rational design of novel thiadiazole-based functional molecules requires a deep understanding of the structure-property relationships of this heterocyclic system. For applications in materials science, the design should focus on modulating the electronic properties of the molecule to achieve desired optical and electronic characteristics. This can be achieved by introducing electron-donating or electron-withdrawing groups onto the thiadiazole ring or the appended phenyl ring. nih.gov The planarity of the molecule and the extent of π-conjugation are also crucial factors that influence the material's properties.

In the context of coordination chemistry, the design of thiadiazole-based ligands should consider the number and type of donor atoms, as well as their spatial arrangement. The introduction of chelating groups, such as the phenolic hydroxyl group in this compound, can lead to the formation of highly stable metal complexes. nih.gov The choice of the metal ion and the reaction conditions will also play a critical role in determining the structure and properties of the resulting coordination compound.

For the development of new corrosion inhibitors, the design should aim to enhance the adsorption of the molecule onto the metal surface. This can be achieved by increasing the number of heteroatoms and π-electrons in the molecule, as well as by introducing functional groups that can interact strongly with the metal surface. Computational methods, such as Density Functional Theory (DFT), can be valuable tools for predicting the adsorption behavior and inhibition efficiency of new thiadiazole derivatives.

A key principle in the design of all functional thiadiazole-based molecules is the consideration of synthetic accessibility. The development of efficient and versatile synthetic routes is crucial for the practical realization of new materials and compounds. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1,2,3-Thiadiazol-4-yl)phenol, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclization reactions of thiosemicarbazides or condensation of phenols with thiadiazole precursors. For example, thiadiazole rings can be formed via the Pinner reaction using nitriles and hydrazines under acidic conditions . Intermediates are characterized using FT-IR (to confirm NH and C=S groups) and / NMR spectroscopy (to verify aromatic proton environments and substituent positions) . Elemental analysis (C, H, N, S) is critical to confirm purity .

Q. How does the electronic structure of this compound influence its reactivity?

- Methodological Answer : The thiadiazole ring’s electron-withdrawing nature polarizes the phenolic hydroxyl group, increasing acidity (pKa ~8–9). Computational tools like DFT can model charge distribution, while experimental validation includes UV-Vis spectroscopy to study π→π* transitions and Hammett plots to correlate substituent effects with reaction rates .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : NMR identifies aromatic protons (δ 6.8–7.5 ppm) and hydroxyl protons (δ 9–10 ppm, broad). NMR distinguishes thiadiazole carbons (δ 150–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 179.05 for CHNOS) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the C-S bond (~1.67 Å) in the thiadiazole ring .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Use design of experiments (DoE) to identify critical variables (e.g., reaction temperature, solvent polarity). For example, polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency. Reaction monitoring via TLC or in situ IR spectroscopy helps track intermediate formation. Catalytic systems like Cu(I) or Pd(II) may accelerate thiadiazole ring closure .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from tautomerism (phenol-thione vs. phenol-thiol forms) or rotameric equilibria. Techniques include:

- Variable-temperature NMR to observe dynamic processes.

- 2D NMR (COSY, NOESY) to assign coupling interactions.

- Deuterium exchange experiments to confirm labile protons .

Q. How can computational modeling predict the biological activity of thiadiazole-phenol derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity). Pharmacophore modeling identifies critical features like hydrogen bond donors (phenolic OH) and aromatic/heterocyclic π-systems. MD simulations assess stability of ligand-receptor complexes .

Q. What are the challenges in studying the compound’s stability under physiological conditions?

- Methodological Answer : Hydrolytic stability of the thiadiazole ring is pH-dependent. Accelerated degradation studies (e.g., 37°C, PBS buffer) with HPLC monitoring quantify degradation products. Mass spectrometry identifies metabolites, such as sulfonic acid derivatives from ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.